molecular formula C14H15FO3 B1323803 cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-38-0

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323803
CAS No.: 733740-38-0
M. Wt: 250.26 g/mol
InChI Key: YVXTYSJKOFDFRI-GXSJLCMTSA-N
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Description

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound characterized by the presence of a fluorophenyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including aldol condensation, reduction, and carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Comparison: Compared to its analogs, cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

(1R,3S)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXTYSJKOFDFRI-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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